![molecular formula C22H45N5O17S B12440614 (2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid is a complex organic molecule with multiple functional groups, including amino, hydroxyl, and oxan-2-yl groups
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of intermediate products and the use of specific reaction conditions. The synthetic routes typically involve the use of amino ketones and oximes, with copper-catalyzed oxidative dehydrogenative annulation being one of the key steps . Industrial production methods may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxo derivatives, while reduction reactions may yield amino alcohols .
Scientific Research Applications
The compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential role in biochemical pathways and interactions with enzymes. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate biological targets. In industry, it is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its unique structural features and functional groups. Similar compounds include trifluorotoluene and other fluorinated organic molecules, which share some structural similarities but differ in their chemical properties and applications . The presence of multiple amino and hydroxyl groups in this compound makes it particularly versatile and useful in various scientific research applications.
Properties
Molecular Formula |
C22H45N5O17S |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O13.H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);(H2,1,2,3,4)/t6?,7-,8+,9-,10?,11?,12-,13-,14?,15?,16?,17+,18-,19?,21-,22-;/m1./s1 |
InChI Key |
HIBICIOPDUTNRR-SXYANLRHSA-N |
Isomeric SMILES |
C1[C@H](C([C@H]([C@@H](C1N)O[C@@H]2C(C([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3C(C([C@@H](C(O3)CO)O)N)O)NC(=O)[C@H](CCN)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
![N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B12440557.png)
![4-{3-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B12440563.png)
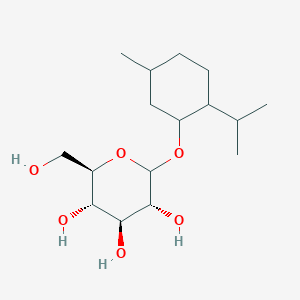
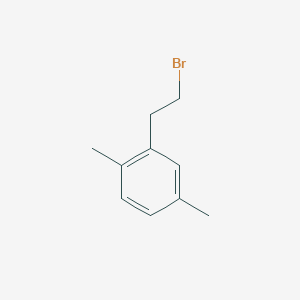
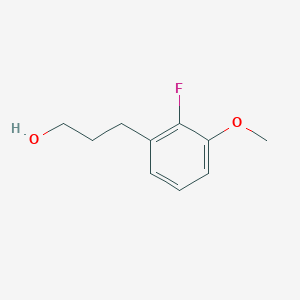

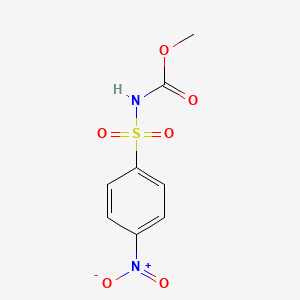
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine](/img/structure/B12440589.png)
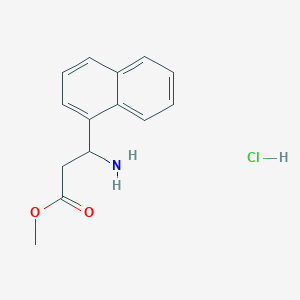
![tert-butyl N-(1-{3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl}piperidin-3-yl)carbamate](/img/structure/B12440597.png)
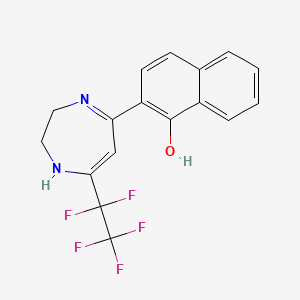
![4-[N-[(7-chloroquinolin-4-yl)amino]-C-methylcarbonimidoyl]-1,3-thiazol-2-amine](/img/structure/B12440603.png)
